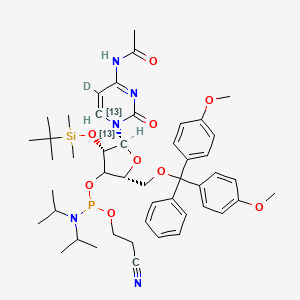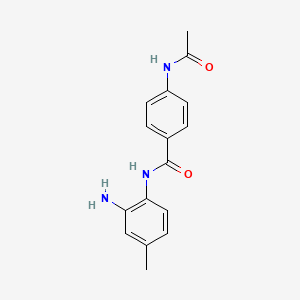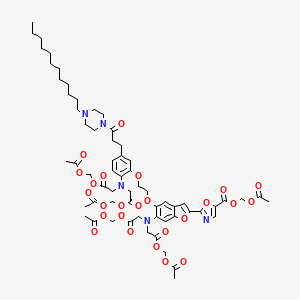
LPAR1 antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lysophosphatidic acid receptor 1 antagonist 2 is a compound that inhibits the activity of lysophosphatidic acid receptor 1. Lysophosphatidic acid receptor 1 is a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including fibrosis, cancer, and inflammation . Lysophosphatidic acid receptor 1 antagonist 2 has shown promise in preclinical and clinical studies for its potential therapeutic applications in treating fibrotic diseases and certain types of cancer .
准备方法
The synthesis of lysophosphatidic acid receptor 1 antagonist 2 involves structure-based drug design leveraging lysophosphatidic acid receptor 1 receptor structures in complex with antagonist lead molecules . The synthetic route typically includes the following steps:
Design and Screening: Initial compounds are designed and screened using a calcium flux assay with lysophosphatidic acid receptor 1 overexpression cells.
Lead Compound Evaluation: Lead compounds are evaluated for lysophosphatidic acid receptor 1 antagonist activity in various assays, including a mouse model of lysophosphatidic acid-mediated histamine release and a mouse model of bleomycin-induced lung fibrosis.
化学反应分析
Lysophosphatidic acid receptor 1 antagonist 2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of lysophosphatidic acid receptor 1 antagonist 2 with modified functional groups .
科学研究应用
Lysophosphatidic acid receptor 1 antagonist 2 has a wide range of scientific research applications, including:
作用机制
Lysophosphatidic acid receptor 1 antagonist 2 exerts its effects by inhibiting the activity of lysophosphatidic acid receptor 1, thereby blocking the signaling pathways mediated by lysophosphatidic acid . This inhibition leads to a reduction in fibrogenesis, cell proliferation, and migration, which are key processes in the development of fibrotic diseases and cancer . The molecular targets and pathways involved include the extracellular matrix composition, fibroblast activation, and collagen accumulation .
相似化合物的比较
Lysophosphatidic acid receptor 1 antagonist 2 can be compared with other lysophosphatidic acid receptor 1 inhibitors, such as BMS-986020 and BMS-986278 . While BMS-986020 showed significant antifibrotic effects, it was terminated due to compound-specific hepatobiliary toxicity . BMS-986278, a second-generation lysophosphatidic acid receptor 1 inhibitor, was developed to overcome these limitations and has shown no evidence of hepatobiliary toxicities in phase I studies . Lysophosphatidic acid receptor 1 antagonist 2 is unique in its balanced profile of potency, safety, and efficacy, making it a promising candidate for further development .
Similar compounds include:
属性
分子式 |
C23H20ClNO4 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC 名称 |
4-[[[4-(2-chlorophenoxy)benzoyl]-ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C23H20ClNO4/c1-2-25(15-16-7-9-18(10-8-16)23(27)28)22(26)17-11-13-19(14-12-17)29-21-6-4-3-5-20(21)24/h3-14H,2,15H2,1H3,(H,27,28) |
InChI 键 |
BIVGLZVHXLZIGP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC=C(C=C1)C(=O)O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



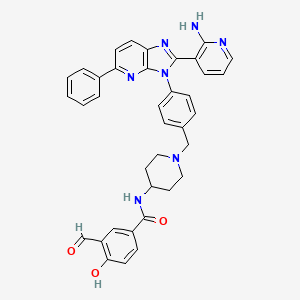

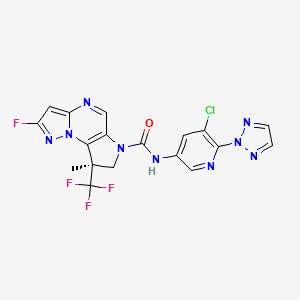
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
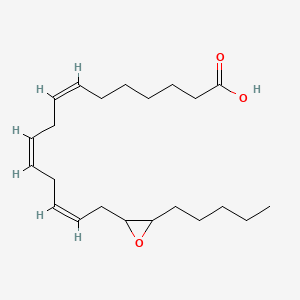

![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
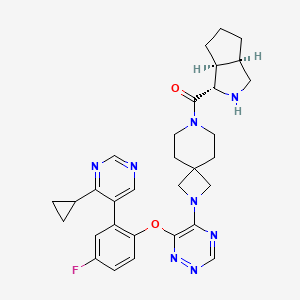
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
